molecular formula C16H20F2N2O B2716955 (4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone CAS No. 2319788-63-9

(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone

Cat. No. B2716955
CAS RN: 2319788-63-9
M. Wt: 294.346
InChI Key: CWNLGOUMBVECGV-UHFFFAOYSA-N
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Description

“(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone” is a chemical compound . Unfortunately, there’s not much detailed information available about this compound .


Synthesis Analysis

The synthesis of “(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone” is not clearly mentioned in the available resources .


Molecular Structure Analysis

The molecular structure of “(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone” is not clearly defined in the available resources .


Chemical Reactions Analysis

The chemical reactions involving “(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone” are not clearly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone” are not clearly defined in the available resources .

Scientific Research Applications

Synthesis and Development of H3 Receptor Antagonists

  • The development of scalable syntheses for potent H3 receptor antagonists highlights the chemical innovation in creating these compounds. The processes evolved to minimize costs and improve efficiency, demonstrating the compound's role in targeting the histamine H3 receptor for potential therapeutic applications (Pippel et al., 2011).

Drug Development and Evaluation

  • The blockade of the brain histamine H3 receptor by JNJ-39220675, a compound closely related to (4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone, was studied in preclinical PET studies with [11C]GSK189254 in anesthetized baboon. This study aimed to demonstrate the compound's effectiveness in penetrating the blood-brain barrier and occupying the histamine H3 receptor, supporting its further development for treating alcohol addiction and other disorders (Logan et al., 2012).

Chemical Synthesis and Application

  • Research on the synthetic methodologies for creating these compounds and their analogs emphasizes the importance of (4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone in medicinal chemistry. These studies focus on the chemical reactions and processes essential for the compound's production and modification, aiming at discovering new therapeutic agents (Ren et al., 2017).

Mechanism of Action

The mechanism of action of “(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone” is not clearly defined in the available resources .

Safety and Hazards

The safety and hazards of “(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone” are not clearly defined in the available resources .

Future Directions

The future directions of “(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone” are not clearly defined in the available resources .

properties

IUPAC Name

(4-cyclobutyl-1,4-diazepan-1-yl)-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O/c17-14-6-5-12(11-15(14)18)16(21)20-8-2-7-19(9-10-20)13-3-1-4-13/h5-6,11,13H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNLGOUMBVECGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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